molecular formula C12H15NO B2996591 2-(Pyrrolidin-1-ylmethyl)benzaldehyde CAS No. 625079-74-5

2-(Pyrrolidin-1-ylmethyl)benzaldehyde

Cat. No.: B2996591
CAS No.: 625079-74-5
M. Wt: 189.258
InChI Key: VGBAYVFYNVGALQ-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-ylmethyl)benzaldehyde is an organic compound with the molecular formula C12H15NO. It consists of a benzaldehyde moiety attached to a pyrrolidine ring via a methylene bridge. This compound is categorized under aliphatic cyclic structures, aromatic heterocycles, and benzyl amines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-ylmethyl)benzaldehyde typically involves the reaction of benzaldehyde with pyrrolidine in the presence of a suitable catalyst. One common method is the condensation reaction where benzaldehyde reacts with pyrrolidine under acidic or basic conditions to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-ylmethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Pyrrolidin-1-ylmethyl)benzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-1-ylmethyl)benzaldehyde is unique due to the combination of the benzaldehyde and pyrrolidine moieties, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

2-(Pyrrolidin-1-ylmethyl)benzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NC_{12}H_{13}N with a molecular weight of approximately 187.24 g/mol. The compound features a pyrrolidine ring attached to a benzaldehyde moiety, which is critical for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, a study involving various pyrrolidine alkaloids demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Target Organisms
This compoundTBDS. aureus, E. coli
Sodium pyrrolidide0.0039S. aureus
2,6-dipyrrolidino-1,4-dibromobenzene0.025E. coli

Anticancer Activity

This compound has also been studied for its anticancer properties. A recent investigation into nitrogen-containing heterocyclic chalcone derivatives, which included pyrrolidine substitutions, revealed promising antiproliferative effects against cervical cancer cell lines. The study found that certain substituents enhanced the activity significantly while maintaining lower toxicity to normal cells .

Table 2: Anticancer Activity of Pyrrolidine Derivatives

Compound NameCell Line TestedIC50 (µM)Toxicity Level
This compoundHeLa (Cervical Cancer)TBDLow
Chalcone derivative with pyrrolidineHeLaTBDModerate

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors involved in microbial growth and cancer cell proliferation. The aldehyde functional group may play a crucial role in these interactions by forming covalent bonds with nucleophilic sites on target biomolecules.

Case Studies

A notable case study involved the synthesis and evaluation of 4-(pyrrolidin-1-ylmethyl)benzaldehyde as an intermediate for anticancer drugs. In vitro tests showed that this compound exhibited significant growth inhibition in cancer cell lines, reinforcing the potential therapeutic applications of pyrrolidine-based compounds .

Properties

IUPAC Name

2-(pyrrolidin-1-ylmethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-10-12-6-2-1-5-11(12)9-13-7-3-4-8-13/h1-2,5-6,10H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBAYVFYNVGALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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